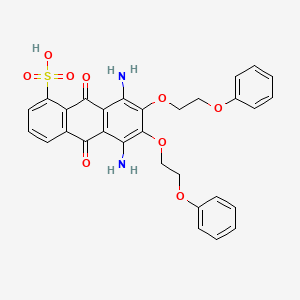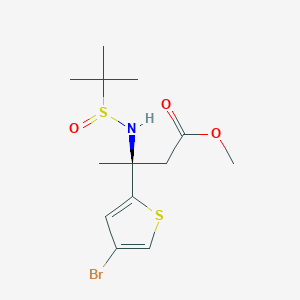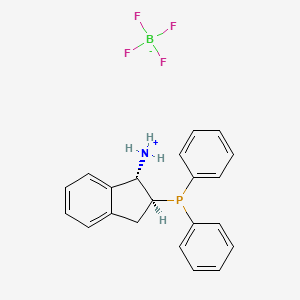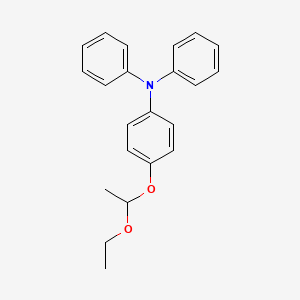
tert-Butyl 3-aminocrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-aminocrotonate: is an organic compound with the molecular formula C8H15NO2. It is a derivative of crotonic acid, where the hydrogen atom on the third carbon is replaced by an amino group, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Classical Esterification: One common method for synthesizing tert-butyl 3-aminocrotonate involves the esterification of 3-aminocrotonic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl 3-aminocrotonate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-aminocrotonate can undergo oxidation reactions to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of tert-butyl 3-aminobutyrate.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides or with alkyl halides to form secondary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Acyl chlorides, alkyl halides, and sulfonyl chlorides.
Major Products:
Oxidation: Oxo derivatives such as tert-butyl 3-oxocrotonate.
Reduction: tert-Butyl 3-aminobutyrate.
Substitution: Amides, secondary amines, and sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-aminocrotonate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amino acids and their derivatives. It can also be used as a substrate in the investigation of metabolic pathways.
Medicine: this compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and coatings. It can also be employed as an intermediate in the synthesis of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-aminocrotonate involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in biochemical reactions.
Comparación Con Compuestos Similares
tert-Butyl 3-aminopropanoate: Similar structure but with a shorter carbon chain.
tert-Butyl 3-aminobutyrate: Similar structure but with a saturated carbon chain.
tert-Butyl 3-aminocrotonate: Contains a double bond in the carbon chain.
Uniqueness: this compound is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
tert-butyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C8H15NO2/c1-6(9)5-7(10)11-8(2,3)4/h5H,9H2,1-4H3/b6-5- |
Clave InChI |
FDCJOQNCHBIAOV-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC(C)(C)C)/N |
SMILES canónico |
CC(=CC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


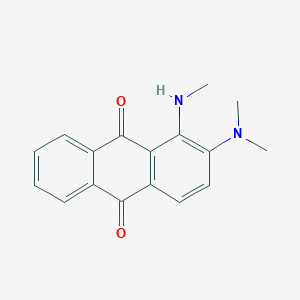
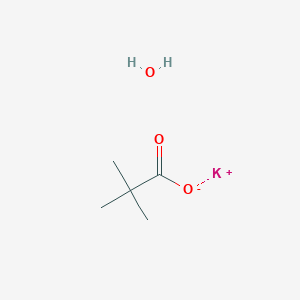
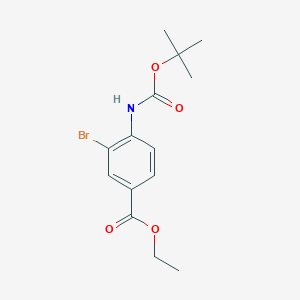
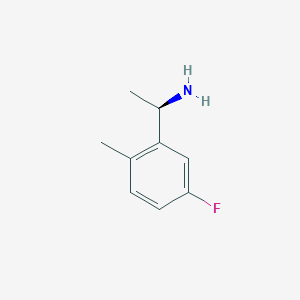
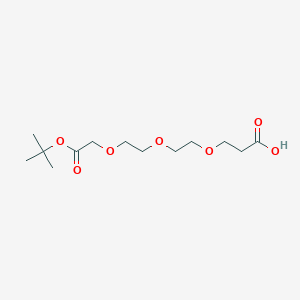
![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
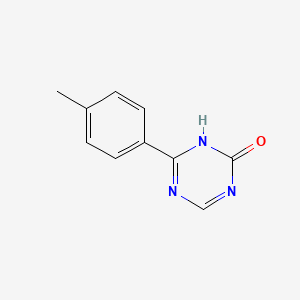
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)
